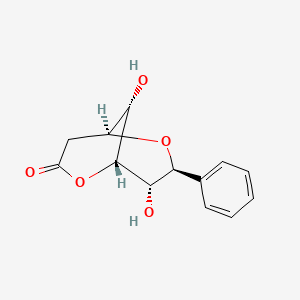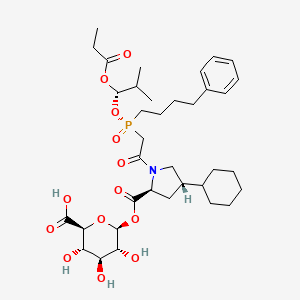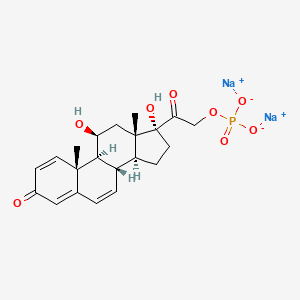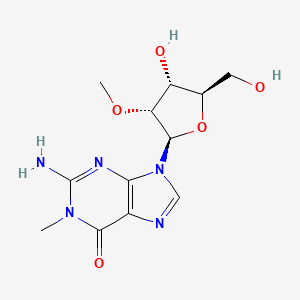
1,2'-O-dimethylguanosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2’-O-Dimethylguanosine is a guanosine analogue, which means it is structurally similar to guanosine, a nucleoside that is a building block of RNA. This compound has been studied for its potential immunostimulatory activity, particularly in the induction of type I interferons, which have antiviral effects .
Vorbereitungsmethoden
The synthesis of 1,2’-O-dimethylguanosine typically involves the methylation of guanosine. One approach includes the phosphorylation of 3’-O-methylguanosine to avoid the formation of by-products. The final step involves the condensation of 7,3’-O-dimethylguanosine-5’-monophosphate with guanosine-5’-diphosphate . This method ensures high yield and can be scaled for industrial production.
Analyse Chemischer Reaktionen
1,2’-O-Dimethylguanosine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles. The major products formed depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,2’-O-Dimethylguanosine has several applications in scientific research:
Chemistry: It is used as a reference compound in nucleoside analog studies.
Biology: Its immunostimulatory properties make it valuable in studying immune responses.
Medicine: Potential antiviral effects are being explored, particularly in the context of type I interferon induction.
Wirkmechanismus
The immunostimulatory activity of 1,2’-O-dimethylguanosine is primarily due to its activation of Toll-like receptor 7 (TLR7). This activation leads to the induction of type I interferons, which play a crucial role in antiviral defense. The molecular targets and pathways involved include the TLR7 signaling pathway, which ultimately results in the production of interferons and other cytokines .
Vergleich Mit ähnlichen Verbindungen
1,2’-O-Dimethylguanosine is unique among guanosine analogs due to its specific methylation pattern. Similar compounds include:
7-Methylguanosine: Another guanosine analogue with a different methylation site.
3’-O-Methylguanosine: Similar in structure but with a different functional group arrangement.
Trimethylguanosine: Known for its role in mRNA capping and translation regulation.
These compounds share some functional similarities but differ in their specific applications and biological activities.
Eigenschaften
Molekularformel |
C12H17N5O5 |
|---|---|
Molekulargewicht |
311.29 g/mol |
IUPAC-Name |
2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methylpurin-6-one |
InChI |
InChI=1S/C12H17N5O5/c1-16-10(20)6-9(15-12(16)13)17(4-14-6)11-8(21-2)7(19)5(3-18)22-11/h4-5,7-8,11,18-19H,3H2,1-2H3,(H2,13,15)/t5-,7-,8-,11-/m1/s1 |
InChI-Schlüssel |
JLYURAYAEKVGQJ-IOSLPCCCSA-N |
Isomerische SMILES |
CN1C(=O)C2=C(N=C1N)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC |
Kanonische SMILES |
CN1C(=O)C2=C(N=C1N)N(C=N2)C3C(C(C(O3)CO)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Pyrimidin-5-yl)-[1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B13856749.png)
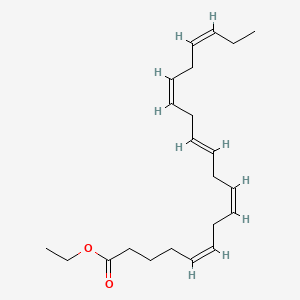

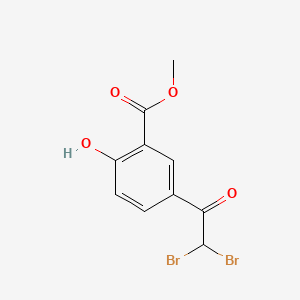
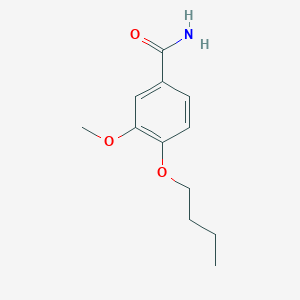


![[(2R,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(4R)-4-ethyl-1-methylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate](/img/structure/B13856774.png)

![2-[N-(carboxymethyl)-5-chloro-2-methylanilino]acetic acid](/img/structure/B13856782.png)
